1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
Properties
IUPAC Name |
(2,5-difluorophenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c22-16-6-7-18(23)17(13-16)21(27)26-10-8-14(9-11-26)12-19-24-20(25-28-19)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBWOGOXMWEJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions, often starting from a suitable amine precursor.
Introduction of the Difluorobenzoyl Group: The final step involves the acylation of the piperidine ring with 2,5-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The oxadiazole moiety in 1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been associated with the inhibition of various cancer cell lines. For instance, compounds with similar structures have shown promising results against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines, suggesting potential for further development as anticancer agents .
Inhibition of Inflammatory Responses
The compound's ability to inhibit the activity of human macrophage migration inhibitory factor (huMIF) has been documented. This inhibition leads to a reduction in inflammatory markers such as inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. Consequently, it may have therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of oxadiazole derivatives. Compounds similar to this compound have been studied for their potential in ameliorating neurodegenerative conditions by inhibiting specific pathways involved in neurotoxicity .
Development of Novel Materials
The unique structure of this compound allows for its use in synthesizing novel materials with specific properties. Its incorporation into polymer matrices has been explored for applications in electronics and photonics due to its potential as a light-emitting material .
Photostability and Luminescent Properties
Research indicates that derivatives containing oxadiazole groups can exhibit enhanced photostability and luminescence. This makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituted Benzoyl Derivatives
Variations in the benzoyl group significantly impact physicochemical properties:
- 1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (MW: 413.43, CAS: 1775306-06-3): Retains the 2,5-difluorobenzoyl group but replaces the oxadiazole’s 3-phenyl with 4-methoxyphenyl. The methoxy group may enhance solubility but reduce membrane permeability .
- 1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (MW: 413.43, CAS: 1775399-29-5): Shifts fluorine atoms to the 3,4-positions on the benzoyl ring and introduces 3-methoxyphenyl on the oxadiazole. This positional isomerism could alter receptor-binding specificity .
Oxadiazole Ring Modifications
Substituents on the oxadiazole ring influence electronic and steric profiles:
- N-(2-Chloro-4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (MW: 413.86, CAS: 1105207-23-5): Replaces the oxadiazole with a thienopyrimidinone scaffold, demonstrating the versatility of heterocyclic substitutions in modulating activity .
Data Tables and Research Findings
Table 1: Structural and Physicochemical Comparison of Analogues
Key Observations:
- Fluorine vs. Chlorine : Chlorine substituents (e.g., 2-chlorophenylacetyl) increase molecular weight and lipophilicity compared to fluorine .
- Methoxy Groups : Methoxy substitutions on the oxadiazole ring (e.g., 4-methoxyphenyl) may improve solubility but reduce passive diffusion across biological membranes .
- Positional Isomerism: Shifting fluorine atoms on the benzoyl ring (e.g., 3,4-difluoro vs.
Conclusion While specific pharmacological data for the target compound is absent in the provided evidence, structural comparisons with analogous derivatives highlight critical trends. Fluorine and chlorine substituents optimize lipophilicity and metabolic stability, whereas oxadiazole modifications balance rigidity and solubility. The compounds cataloged in recent reagent databases underscore their utility as intermediates in drug discovery.
Biological Activity
1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS: 1775467-13-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Formula: C21H19F2N3O2
Molar Mass: 383.39 g/mol
CAS Number: 1775467-13-4
| Property | Value |
|---|---|
| Molecular Formula | C21H19F2N3O2 |
| Molar Mass | 383.39 g/mol |
| CAS Number | 1775467-13-4 |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The piperidine moiety and the oxadiazole ring are significant for binding to specific receptors or enzymes.
- Enzyme Inhibition: Preliminary studies suggest that derivatives of piperidine exhibit inhibitory effects on enzymes such as tyrosinase and urease. For instance, compounds similar in structure have shown competitive inhibition with IC50 values in the low micromolar range against tyrosinase from Agaricus bisporus .
- Antimicrobial Activity: The oxadiazole derivatives have been noted for their antimicrobial properties. Research indicates that compounds with similar scaffolds demonstrate significant activity against various bacterial strains .
In Vitro Studies
In vitro assessments have been conducted to evaluate the cytotoxicity and enzyme inhibition potential of the compound:
- Cytotoxicity Assays: An MTT assay was performed on various cell lines to determine the cytotoxic effects. Results indicated that while some derivatives exhibited low cytotoxicity (IC50 > 50 µM), others showed promising results in inhibiting cell proliferation .
- Enzyme Inhibition Studies: The compound's ability to inhibit tyrosinase was evaluated using increasing concentrations of L-DOPA as a substrate. The kinetic studies revealed competitive inhibition characteristics, with detailed analysis through Lineweaver-Burk plots confirming these findings .
Case Studies
Several case studies highlight the efficacy of this compound in specific applications:
- Antimelanogenic Effects: A study focusing on the antimelanogenic properties demonstrated that certain derivatives could inhibit melanin production without cytotoxic effects on B16F10 cells .
- Urease Inhibition: Compounds structurally related to this compound were evaluated for urease inhibition, showing IC50 values significantly lower than standard inhibitors like thiourea .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 1-(2,5-difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?
Methodological Answer:
Key steps include:
- Amide Coupling: React 2,5-difluorobenzoic acid with piperidine derivatives using HATU/DIPEA in DMF to form the benzoyl-piperidine intermediate. Monitor reaction completion via TLC (hexane:EtOAc 3:1) .
- Oxadiazole Formation: Use CuI-catalyzed cycloaddition (click chemistry) between nitrile precursors and hydroxylamine under reflux in THF/acetone (5:1). Optimize equivalents of CuI (10 mol%) to minimize byproducts .
- Purification: Employ gradient flash chromatography (silica gel, 0–50% EtOAc in hexane) followed by recrystallization from ethanol/water for >95% purity .
Advanced: How to resolve contradictory data in receptor binding assays involving this compound?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability:
- Assay Replication: Perform triplicate experiments with positive/negative controls (e.g., known mGluR5 antagonists) to validate reproducibility .
- Stability Testing: Analyze compound integrity under assay conditions (e.g., PBS buffer, 37°C) via HPLC-UV (C18 column, acetonitrile/water gradient) to detect hydrolysis of the oxadiazole ring .
- Orthogonal Assays: Combine radioligand binding (³H-labeled MPEP) with functional assays (calcium flux in HEK293 cells) to confirm target engagement .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns on the piperidine ring (δ 2.5–3.5 ppm for N-CH₂-oxadiazole) and difluorobenzoyl group (¹⁹F NMR: δ -110 to -120 ppm) .
- HRMS: Use ESI+ mode to verify molecular ion [M+H]⁺ (expected m/z: ~424.13) and isotopic patterns for fluorine .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variable substituents on the benzoyl (e.g., chloro vs. fluoro) and oxadiazole (e.g., pyridyl vs. phenyl) moieties .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to align analogs and identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic interactions (difluorophenyl) .
- Statistical Design: Apply factorial DOE (Design of Experiments) to assess substituent effects on potency and solubility. Use JMP or Minitab for multivariate analysis .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Hygroscopicity: Store as a lyophilized solid at -20°C in sealed vials with desiccants (silica gel). Avoid aqueous solutions unless freshly prepared .
- Light Sensitivity: Protect from UV exposure by using amber glassware. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced: How to address low solubility in pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems: Test DMSO/PEG400 (1:4) or cyclodextrin complexes (20% w/v) for in vivo dosing. Validate solubility via nephelometry .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the piperidine nitrogen. Assess hydrolysis kinetics in plasma .
- Nanoparticle Formulation: Use PLGA nanoparticles (150–200 nm) prepared by emulsion-solvent evaporation. Characterize encapsulation efficiency via LC-MS .
Basic: What in vitro models are suitable for initial neuropharmacological screening?
Methodological Answer:
- Primary Neurons: Test neurotoxicity in rat cortical neurons (MTT assay) at 1–100 µM .
- Recombinant Receptors: Use CHO cells expressing human mGluR5 for IC₅₀ determination via FLIPR calcium assays .
Advanced: How to validate target specificity against off-target kinases?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM. Focus on ATP-binding pocket similarities (e.g., CDK2, EGFR) .
- Molecular Dynamics (MD): Simulate binding poses (AMBER or GROMACS) to identify key residues (e.g., hinge region hydrogen bonds) contributing to selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
